

adipic acid crystal structure analysis techniques

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An In-depth Technical Guide to the Crystal Structure Analysis of Adipic Acid

Introduction

Adipic acid (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, primarily serving as a key monomer in the production of Nylon 6,6.[1][2] Beyond its role in polymer chemistry, adipic acid is utilized as a food acidulant (E355), a plasticizer, and an excipient in pharmaceutical formulations.[2][3] In the pharmaceutical context, its crystalline properties are critical, influencing drug stability, dissolution rates, and bioavailability.[2][3] A thorough understanding of its crystal structure is therefore essential for quality control, process optimization, and the development of new multicomponent crystalline systems like co-crystals and salts.[3]

This technical guide provides a comprehensive overview of the core analytical techniques employed to characterize the crystal structure of **adipic acid**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a collation of quantitative data, and visual workflows for each major analytical pathway.

Core Analytical Techniques for Crystal Structure Elucidation

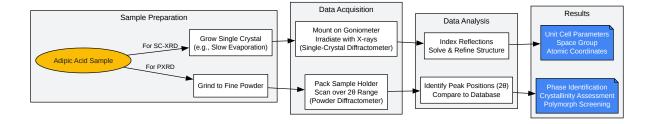
The analysis of **adipic acid**'s solid state relies on a combination of diffraction, spectroscopic, and thermal methods. Each technique provides unique and complementary information about the material's crystallographic, molecular, and bulk physical properties.



X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone technique for determining the atomic and molecular arrangement within a crystal. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, one can deduce the unit cell dimensions, space group, and precise atomic positions.[4][5]

- Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful method for absolute structure determination. A single, high-quality crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern allows for the unambiguous determination of the crystal structure.[3][6] For adipic acid, SC-XRD studies have confirmed that it crystallizes in the monoclinic system with the space group P21/a.[6][7][8] The molecules are approximately planar and are linked by strong hydrogen bonds between their carboxylic acid groups, forming infinitely long chains.[6][9]
- Powder X-ray Diffraction (PXRD): PXRD is used for analyzing polycrystalline powders. It is an indispensable tool for phase identification, assessment of crystallinity, and detecting polymorphism.[10][11] The technique involves exposing a powdered sample to an X-ray beam and recording the diffraction pattern as a function of the scattering angle (2θ). The resulting diffractogram, a fingerprint of the crystalline phase, can be compared to reference patterns from databases (e.g., JCPDS File No. 12-0847 for adipic acid) to confirm the material's identity and purity.[7][10]



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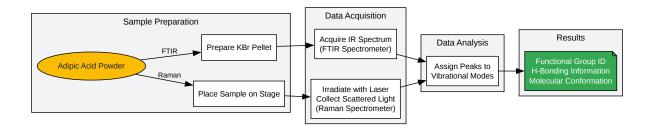
Caption: General experimental workflow for X-ray diffraction analysis.

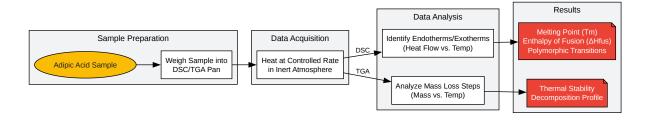
Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the specific vibrational modes of molecules. They are exceptionally useful for identifying functional groups and studying intermolecular interactions, such as the hydrogen bonding that governs the crystal packing of **adipic acid**.[12]

- Fourier-Transform Infrared (FTIR) Spectroscopy: In FTIR, infrared radiation is passed through a sample, and the absorption is measured. For adipic acid, a strong absorption band around 1689-1700 cm⁻¹ is characteristic of the C=O stretching in the carboxylic acid dimer, which is formed via hydrogen bonding.[9] Other key peaks include deformations of C-O-H and C-O stretching, which confirm the molecular structure within the crystal.[9]
- Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures
 the inelastic scattering of monochromatic light. It has been used to study the low-frequency
 external and hydrogen bond vibrations in single crystals of adipic acid, providing detailed
 insight into the lattice dynamics.[7][12]







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